N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with various reagents to introduce the morpholine and other substituents . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Various substitution reactions can be performed, especially on the aromatic ring, using halogens or other electrophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve refluxing or heating to specific temperatures.
Major Products: The major products depend on the type of reaction but often include derivatives with modified functional groups.
Scientific Research Applications
N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Similar Compounds: Compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and other pyrazolo[3,4-d]pyrimidine derivatives.
Properties
Molecular Formula |
C19H24ClN7O |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H24ClN7O/c1-13-11-14(20)3-4-16(13)23-17-15-12-22-26(2)18(15)25-19(24-17)21-5-6-27-7-9-28-10-8-27/h3-4,11-12H,5-10H2,1-2H3,(H2,21,23,24,25) |
InChI Key |
OLGIANJYRPKPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C |
Origin of Product |
United States |
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